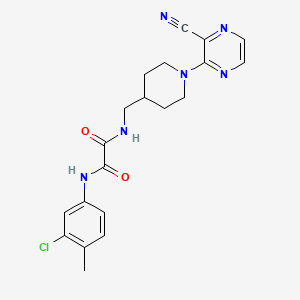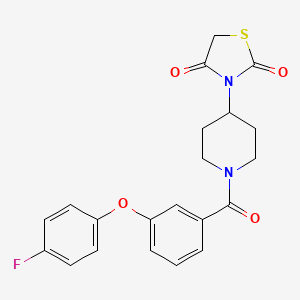
N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various studies in crystallography, spectroscopy, and quantum chemical studies. These compounds typically feature a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and various substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . Similarly, oxime compounds have been synthesized by reacting specific ketones with chlorinated pyridines . These methods suggest that the synthesis of the compound might also involve multi-step reactions including amine addition and subsequent modifications to introduce the oxalamide group.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using X-ray crystallography. For instance, a chlorophenyl piperidinyl methyl quinolinone derivative was confirmed to interact with other molecules through various intermolecular interactions . Another study on a methyl piperidinone oxime compound revealed a nonplanar structure with the piperidine ring adopting a chair conformation . These findings indicate that the molecular structure of "N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide" would likely exhibit similar complex conformations and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from local reactivity descriptors calculated through quantum chemical studies, which help identify chemically reactive sites within the molecule . These descriptors are crucial for understanding how the compound might undergo further chemical reactions, such as nucleophilic or electrophilic attacks at specific positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using various computational methods. Density Functional Theory (DFT) calculations have been used to predict vibrational wavenumbers, NMR chemical shift values, and molecular electrostatic potential, which often show good agreement with experimental data . Additionally, thermodynamic properties and electronic absorption spectra can be investigated theoretically, providing insights into the stability and electronic structure of the compound . The oxalamide compound would likely have similar properties, which could be analyzed using these computational techniques.
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
- Metabolism of HIV-1 Protease Inhibitors : A study explored the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways including glucuronidation, N-oxidation, and hydroxylation among others in human urine (Balani et al., 1995).
- Disposition of SB-649868 : Research on SB-649868, an orexin receptor antagonist, showed extensive metabolism with elimination mainly via feces, indicating significant biotransformation and the role of metabolism in drug disposition (Renzulli et al., 2011).
Pharmacokinetic Studies
- Pharmacokinetics of Venetoclax : A study on venetoclax, a B-cell lymphoma-2 inhibitor, highlighted its metabolism and excretion in humans, contributing to the understanding of its pharmacokinetic profile (Liu et al., 2017).
- Evaluation of TZT-1027 : TZT-1027, a cytotoxic dolastatin 10 derivative, was studied for its dose-limiting toxicities and pharmacokinetics in patients with advanced solid tumors, providing insights into its therapeutic potential and metabolic profile (de Jonge et al., 2005).
Receptor Occupancy and Efficacy
- 5-HT1A Receptor Occupancy : A novel full antagonist for the 5-HT1A receptor was evaluated for its occupancy and efficacy in treating anxiety and mood disorders, showcasing the application of receptor occupancy studies in drug development (Rabiner et al., 2002).
Toxicology and Safety Evaluation
- Toxicology of MPTP : The toxicological study of MPTP, a compound causing parkinsonism, sheds light on the importance of safety evaluations in understanding the potential neurological impacts of chemical exposures (Langston et al., 1983).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-13-2-3-15(10-16(13)21)26-20(29)19(28)25-12-14-4-8-27(9-5-14)18-17(11-22)23-6-7-24-18/h2-3,6-7,10,14H,4-5,8-9,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBMZFUAWEOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)
![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

